2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride
Overview
Description
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, or 2-DQD, is an organic compound with a wide range of potential applications in scientific research. It is a halogenated derivative of the quinazolin-4(3H)-one structure, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. 2-DQD has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential to act as a molecular probe in biochemical research.
Scientific Research Applications
Metabolic Rearrangements in Benzodiazepine Derivatives
The metabolic transformation of 1,4-benzodiazepines into quinazolines is a minor metabolic pathway in rat liver microsomal preparations. This process occurs at a low rate without phenobarbital pre-treatment and increases slightly with pre-treatment. Such transformations highlight the metabolic versatility and potential applications of quinazoline derivatives in pharmacokinetics and drug metabolism studies (Schwandt, Sadee, & Beyer, 1974).
Synthesis of Novel Derivatives
The synthesis of 3H,7H-[1,4]Diazepino[3,4-b]quinazolone-3,7-diones highlights the chemical versatility of quinazolin-4(3H)-one derivatives. These compounds, synthesized from various intermediates, demonstrate the potential for creating novel molecules with diverse chemical structures and possibly unique biological activities (Szabó et al., 1997).
Anticonvulsant Properties
The synthesis and preliminary evaluation of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown that some of these compounds exhibit moderate to significant anticonvulsant activity. This suggests a potential application in the development of new anticonvulsant drugs (Georgey, Abdel-Gawad, & Abbas, 2008).
Psychotropic Activity
The derivatives of 1,4-diazepino[2,1-b]quinazoline have been studied for their psychotropic activity. This research indicates the potential use of quinazolin-4(3H)-one derivatives in developing new psychotropic medications (Guryn, Szadowska, & Pakulska, 1994).
Pharmacological Applications
The investigation of thienylpyrazoloquinolines, related to quinazolin-4(3H)-ones, for their binding affinity to benzodiazepine receptors reveals the potential of quinazolin-4(3H)-one derivatives in developing drugs that target these receptors. These compounds have shown significant affinity and activity, suggesting their utility in designing novel pharmacological agents (Takada et al., 1988).
properties
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEFIURSMIDMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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